molecular formula C7H7Br2NO B7722773 2-Bromo-1-pyridin-1-ium-3-ylethanone;bromide

2-Bromo-1-pyridin-1-ium-3-ylethanone;bromide

Cat. No.: B7722773
M. Wt: 280.94 g/mol
InChI Key: WDTSYONULAZKIE-UHFFFAOYSA-N
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Description

2-Bromo-1-pyridin-1-ium-3-ylethanone;bromide is a brominated organic compound with a pyridinium core. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-pyridin-1-ium-3-ylethanone;bromide typically involves the bromination of pyridine derivatives. One common method includes the reaction of pyridine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-pyridin-1-ium-3-ylethanone;bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of pyridine derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include pyridine N-oxide derivatives.

    Reduction Reactions: Products include reduced pyridine derivatives with different functional groups.

Scientific Research Applications

2-Bromo-1-pyridin-1-ium-3-ylethanone;bromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-pyridin-1-ium-3-ylethanone;bromide involves its interaction with molecular targets through its bromine atom and pyridinium core. The bromine atom can participate in electrophilic substitution reactions, while the pyridinium core can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(pyridin-3-yl)ethan-1-one
  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • N-(5-Bromo-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)pivalamide

Uniqueness

2-Bromo-1-pyridin-1-ium-3-ylethanone;bromide is unique due to its specific bromination pattern and the presence of a pyridinium core. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry. Its potential biological activities further enhance its significance in scientific research.

Properties

IUPAC Name

2-bromo-1-pyridin-1-ium-3-ylethanone;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO.BrH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTSYONULAZKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[NH+]=C1)C(=O)CBr.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17694-68-7
Record name Ethanone, 2-bromo-1-(3-pyridinyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17694-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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